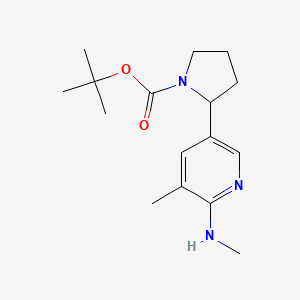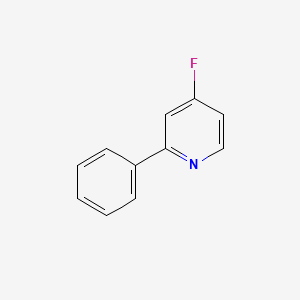
4-(2-nitrophenyl)-2-oxobut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-nitrophenyl)-2-oxobut-3-enoic acid is an organic compound that contains a nitro group, a phenyl group, and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the nitration of phenylacetic acid followed by further chemical modifications. One common method is the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid, which is then subjected to a series of reactions to introduce the oxobutenoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification and isolation steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(2-nitrophenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as hydroxamic acids.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used for partial reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Reduction: Reduction of the nitro group can yield anilines, which can further cyclize to form lactams.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
4-(2-nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.
Biology: Potential use in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Research into its derivatives for potential therapeutic applications, including anticancer agents.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl and oxobutenoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
類似化合物との比較
Similar Compounds
2-nitrophenylacetic acid: Similar structure but lacks the oxobutenoic acid moiety.
4-nitrophenylacetic acid: Contains a nitro group and a phenylacetic acid moiety but differs in the position of the nitro group.
Phenylacetic acid: Lacks the nitro group and oxobutenoic acid moiety.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
特性
分子式 |
C10H7NO5 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC名 |
4-(2-nitrophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14) |
InChIキー |
LRFVOEZZTNHKES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)




![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
